Di-t-butyl 2-Bromo-2-methylmalonate
Description
Diethyl 2-bromo-2-methylmalonate (DBM; CAS 29263-94-3) is a brominated malonate ester with the molecular formula C₈H₁₃BrO₄ and a molecular weight of 253.09 g/mol. Structurally, it features two ethyl ester groups flanking a central carbon bearing bromine and methyl substituents (Fig. 1). This compound is commercially available with ≥98% purity and is widely utilized as an alkylating agent in organic synthesis, enabling nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds .
Properties
Molecular Formula |
C12H21BrO4 |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
ditert-butyl 2-bromo-2-methylpropanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-10(2,3)16-8(14)12(7,13)9(15)17-11(4,5)6/h1-7H3 |
InChI Key |
JNQFSQKQGRNFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DBM belongs to the α-haloester family, which includes structurally related compounds with varying ester groups, halogen positions, and substituents. Below is a detailed comparison with key analogs:
Diethyl Bromomalonate
- Structure : Central carbon lacks the methyl group, featuring only a bromine atom.
- Reactivity: Used in the synthesis of amino acid derivatives via nucleophilic substitution with amines (e.g., methylbenzylamine) .
- Key Difference : The absence of a methyl group reduces steric hindrance, enhancing reactivity in SN2 reactions compared to DBM .
Ethyl 2-Bromopropionate (EBP) and Ethyl α-Bromoisobutyrate (EBiB)
- Structures: Monoesters with bromine on the α-carbon (EBP: CH₂Br; EBiB: CBr(CH₃)₂).
- Polymerization Efficiency: DBM achieves 11.7% monomer conversion in 10 seconds, outperforming EBP and EBiB, which require longer times for similar yields .
Dimethyl 2-(4-Bromobenzyl)malonate
- Structure : Methyl esters with a 4-bromobenzyl substituent.
- Reactivity : Used in electrooxidation reactions to synthesize halomalonates. The aromatic group introduces conjugation effects, altering electronic properties compared to DBM’s aliphatic substituents .
Diethyl 2-(Bromomethyl)malonate
- Structure : Bromine on a methyl branch adjacent to the malonate core (vs. DBM’s bromine on the central carbon).
- Reactivity : The bromomethyl group facilitates different regioselectivity in nucleophilic attacks, making it suitable for synthesizing branched alkanes .
Ethyl 2-Bromo-2-methylpropanoate
- Structure: Monoester analog of DBM.
- Applications : Less steric hindrance than DBM, favoring esterification and hydrolysis reactions. Density: 1.329 g/mL .
Di-t-butyl Malonate
- Structure : Bulky t-butyl ester groups without bromine/methyl substituents.
- Reactivity : Used in palladium-catalyzed arylations, where steric bulk improves selectivity but slows reaction kinetics compared to DBM .
Data Tables
Table 1: Performance in Photoredox Polymerization
| α-Haloester | Conversion (%) | Time (s) | Initiator Efficiency |
|---|---|---|---|
| DBM | 11.7 | 10 | High |
| EBiB | 8.2 | 30 | Moderate |
| EBP | 5.1 | 60 | Low |
Table 2: Structural and Functional Comparison
| Compound | Ester Groups | Substituents | Key Reactivity |
|---|---|---|---|
| DBM | Diethyl | Br, CH₃ on C2 | Radical initiation, alkylation |
| Diethyl bromomalonate | Diethyl | Br on C2 | SN2 reactions |
| Dimethyl 2-(4-bromobenzyl)malonate | Dimethyl | 4-Br-benzyl on C2 | Electrooxidation |
| Di-t-butyl malonate | Di-t-butyl | None on C2 | Aromatic coupling |
Critical Analysis of Reactivity Trends
- Steric Effects : DBM’s central methyl group imposes steric hindrance, limiting its utility in ATRA reactions but enhancing stability in radical processes .
- Electronic Effects : The electron-withdrawing bromine in DBM lowers the LUMO energy, facilitating single-electron transfer in photoredox systems .
- Ester Group Impact : Bulky t-butyl esters (e.g., di-t-butyl malonate) slow reaction rates, whereas smaller ethyl esters (DBM) balance reactivity and steric accessibility .
Q & A
Q. What are the key synthetic routes for preparing Di-t-butyl 2-bromo-2-methylmalonate?
The synthesis typically involves alkylation of di-t-butyl malonate with a bromomethylating agent under basic conditions. For analogous compounds (e.g., diethyl variants), nucleophilic substitution reactions are employed, where the malonate ester reacts with brominated electrophiles like 2-bromo-2-methylpropionyl bromide. Optimization of reaction parameters (e.g., solvent polarity, temperature, and base strength) is critical for yield and purity .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as hazardous (e.g., H318: Causes serious eye damage). Handling requires personal protective equipment (PPE), including goggles, gloves, and work in a fume hood. Waste disposal must comply with regulations for halogenated organic compounds. Always consult Safety Data Sheets (SDS) for specific protocols .
Q. How is this compound characterized for purity and structural confirmation?
Standard analytical techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and ester groups.
- Mass spectrometry (EI-MS or ESI-MS) for molecular ion validation.
- HPLC/GC with UV or refractive index detection to assess purity (>95% typical for research-grade material) .
Advanced Research Questions
Q. How does the steric bulk of t-butyl esters influence reactivity in polymerization applications?
The t-butyl groups introduce steric hindrance, which can slow initiation rates in atom transfer radical polymerization (ATRP) by reducing accessibility of the bromine atom. However, this bulk enhances control over polymer chain growth, minimizing side reactions like termination. Comparative studies with diethyl analogs show higher polydispersity indices (PDI) for t-butyl derivatives due to slower kinetics .
Q. What role does the bromine atom play in nucleophilic substitution reactions involving this compound?
The bromine acts as a leaving group, facilitating nucleophilic attacks (e.g., by amines or thiols) to form carbon-heteroatom bonds. Its electronegativity and polarizability make it more reactive than chlorine but less than iodine, balancing stability and reactivity in synthetic pathways. Kinetic studies show pseudo-first-order dependence on nucleophile concentration in SN2 mechanisms .
Q. How can reaction kinetics be analyzed for this compound in ATRP systems?
Techniques include:
- In-situ NMR to monitor monomer conversion and bromine dissociation.
- Electrochemical methods (e.g., cyclic voltammetry) to measure redox potentials of intermediates.
- Computational modeling (DFT) to predict activation energies and transition states, validated against experimental data .
Q. What challenges arise in scaling up its synthesis for gram-scale research applications?
Key challenges include:
- Purification : Chromatography-free methods (e.g., recrystallization or distillation) are preferred for scalability.
- Yield optimization : Prolonged reaction times or excess reagents may degrade the malonate backbone.
- Safety : Exothermic reactions require controlled temperature and agitation to avoid runaway conditions .
Q. How does this compound compare to structurally similar initiators in ATRP?
Compared to diethyl 2-bromo-2-methylmalonate, the t-butyl variant exhibits:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
